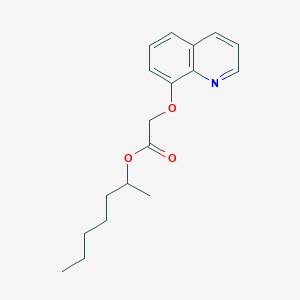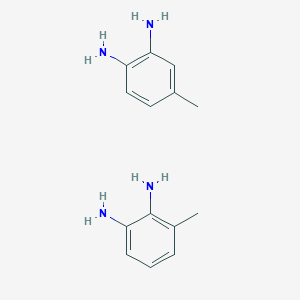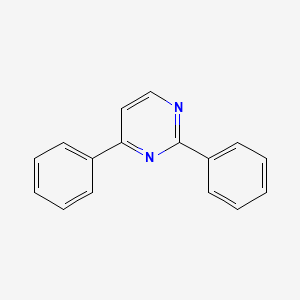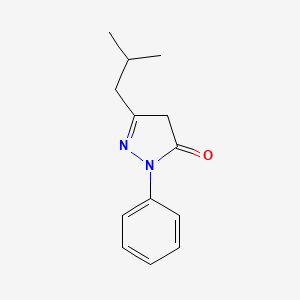
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is identified by its CAS number 99607-70-2 .
Métodos De Preparación
The synthesis of acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester typically involves the esterification of acetic acid with (8-quinolinyloxy)-1-methylhexanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which are useful in various chemical syntheses.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in (8-quinolinyloxy)-1-methylhexanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and (8-quinolinyloxy)-1-methylhexanol, which can then interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester can be compared with other similar compounds, such as:
Acetic acid, (5-chloro-8-quinolinyl)oxy-, 1-methylhexyl ester: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and biological activity.
Acetic acid, (8-quinolinyloxy)-, 2-methyl-1-(1-methylethyl)propyl ester: This compound has a different ester group, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific ester group and the absence of additional substituents, making it a versatile intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C18H23NO3 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
heptan-2-yl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-8-14(2)22-17(20)13-21-16-11-6-9-15-10-7-12-19-18(15)16/h6-7,9-12,14H,3-5,8,13H2,1-2H3 |
Clave InChI |
AIVROSCZKVKPOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)

![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)





![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)
